Aloenin

Descripción general

Descripción

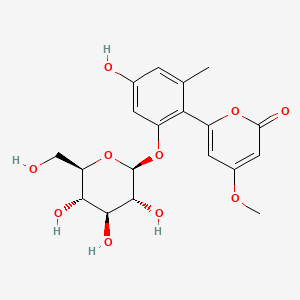

Aloenina es un compuesto natural que se encuentra en varias especies del género Aloe, particularmente en Aloe arborescens. Es un compuesto fenólico conocido por sus propiedades medicinales, incluidas las actividades antiinflamatorias y antioxidantes. La aloenina se clasifica químicamente como un derivado de la pirona, específicamente 4-metoxi-6-(2'-β-D-glucopiranosil-4'-hidroxi-6'-metilfenil)-2-pirona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La aloenina se puede extraer de las hojas de Aloe arborescens utilizando diversas técnicas cromatográficas. La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para su determinación cuantitativa. El proceso de extracción implica el uso de una fase móvil de acetonitrilo y ácido acético acuoso, seguido de elución y detección a 306 nm .

Métodos de producción industrial: La producción industrial de aloenina implica la extracción a gran escala de las hojas de Aloe arborescens. Las hojas se procesan para obtener el jugo, que luego se somete a separación cromatográfica para aislar la aloenina. El compuesto aislado se purifica aún más utilizando técnicas como la cromatografía de capa fina de alta resolución (HPTLC) y la espectrometría de masas de cromatografía de gases (GC-MS) .

Análisis De Reacciones Químicas

Tipos de reacciones: La aloenina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que reacciona con agentes oxidantes para formar diferentes productos de oxidación. Las reacciones de reducción pueden convertir la aloenina en sus formas reducidas correspondientes, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la aloenina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar que se formen los productos deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones de la aloenina dependen del tipo de reacción y los reactivos utilizados. Las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de reducción producen formas reducidas de aloenina. Las reacciones de sustitución dan como resultado la formación de derivados de aloenina con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Inhibition of Pancreatic Lipase

Aloenin A has been studied for its potential as a pancreatic lipase inhibitor, which is crucial in managing obesity and hyperlipidemia. A study demonstrated that this compound A exhibited an IC50 value of 14.95 μg/mL against pancreatic lipase, indicating its effectiveness in fat metabolism regulation. Molecular docking studies revealed that this compound A binds to the substrate binding site of the enzyme, stabilizing it through hydrogen bonds .

1.2 Anti-Inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Aloin, a related compound, has been noted for its ability to reduce inflammation and promote healing in various clinical settings .

Clinical Applications

2.1 Wound Healing

This compound has been included in formulations for wound healing due to its antimicrobial and anti-inflammatory properties. Clinical trials have shown that Aloe vera gel, which contains this compound, significantly reduces healing time for burns compared to traditional treatments. For instance, one study reported that patients using Aloe vera gel experienced faster recovery from second-degree burns than those treated with standard ointments .

| Study | Sample Size | Treatment | Results |

|---|---|---|---|

| Khorasani et al., 2009 | 30 | Aloe vera cream vs. sulfadiazine | 100% cure rate in Aloe group after 19 days |

| Moghbel et al., 2007 | 30 | Aloe vera dressing vs. silver sulfadiazine | 90.6% improvement within 10 days in Aloe group |

2.2 Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for inclusion in topical antiseptics and treatments for infections. Studies have indicated that Aloe vera extracts can inhibit the growth of bacteria and fungi, supporting its use in treating skin infections and other microbial conditions .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider potential toxicity. Some studies have highlighted adverse effects associated with high doses of Aloe vera extracts, including cytotoxicity in cell lines and gastrointestinal complications when consumed . Ongoing research is necessary to clarify the safety profile of this compound and establish safe dosage levels.

Mecanismo De Acción

El mecanismo de acción de la aloenina implica su interacción con diversos objetivos moleculares y vías. La aloenina ejerce sus efectos antiinflamatorios inhibiendo la producción de citoquinas y enzimas proinflamatorias. También actúa como antioxidante al eliminar los radicales libres y reducir el estrés oxidativo. La capacidad del compuesto para modular estas vías contribuye a sus efectos terapéuticos .

Comparación Con Compuestos Similares

La aloenina se suele comparar con otros compuestos fenólicos que se encuentran en las especies de Aloe, como la aloína y la aloemodina. Si bien todos estos compuestos comparten propiedades antiinflamatorias y antioxidantes similares, la aloenina es única debido a su estructura química específica y su estabilidad. A diferencia de la aloína, que se degrada rápidamente por las enzimas digestivas, la aloenina permanece estable en varios sistemas biológicos .

Compuestos similares:- Aloína

- Aloemodina

- Barbaloína

- Aloesina

La estabilidad única y la estructura química específica de la aloenina la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Aloenin, a glycoside derived from the genus Aloe, particularly from species like Aloe vera, has garnered significant attention for its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

This compound is classified as a secondary metabolite, with a complex structure that contributes to its biological properties. It is primarily recognized for its role in promoting hair growth and enhancing skin recuperation. Studies indicate that this compound possesses anti-inflammatory, antibacterial, and antioxidant properties, which are crucial for its therapeutic applications in dermatology and cosmetic industries .

Table 1: Biological Activities of this compound

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound. Notably, a study highlighted its ability to inhibit pancreatic lipase, suggesting a possible role in weight management and metabolic health . Furthermore, this compound has been investigated for its potential as a chemopreventive agent against cancer, particularly in inhibiting tumor promotion mechanisms .

Case Study: this compound in Dermatology

A clinical trial involving this compound application on patients with chronic wounds demonstrated significant improvement in healing rates compared to standard treatments. The study concluded that this compound's properties not only promote tissue regeneration but also reduce scarring, making it an attractive candidate for advanced wound care therapies.

Safety and Toxicity

Despite its beneficial effects, the safety profile of this compound must be considered. Research indicates that while this compound itself shows no genotoxic potential, whole leaf extracts containing higher concentrations of other aloe compounds may pose risks, including potential carcinogenic effects when used improperly . Therefore, it is crucial to standardize this compound extraction methods to ensure safety in clinical applications.

Future Directions

The exploration of this compound's biological activity continues to expand. Future research should focus on:

- Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects.

- Formulation Development : Creating optimized formulations that enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting larger-scale trials to validate the therapeutic benefits of this compound in various medical fields.

Propiedades

IUPAC Name |

6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJNVVJUICKJEQ-LQDZTQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191751 | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38412-46-3 | |

| Record name | Aloenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.